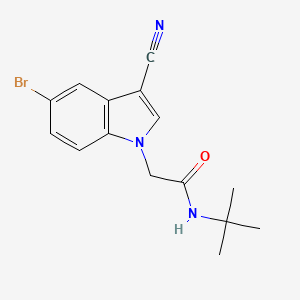
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination: The indole core is then brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with tert-butylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine, cyano, and acetamide groups may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-N-(tert-butyl)acetamide: Lacks the cyano group.
2-(3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide: Lacks the bromine atom.
2-(5-bromo-3-cyano-1H-indol-1-yl)acetamide: Lacks the tert-butyl group.
Uniqueness
The unique combination of the bromine, cyano, and tert-butyl acetamide groups in 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-15(2,3)18-14(20)9-19-8-10(7-17)12-6-11(16)4-5-13(12)19/h4-6,8H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCIJFZZVYABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-3-amino-1-(4-ethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5842440.png)
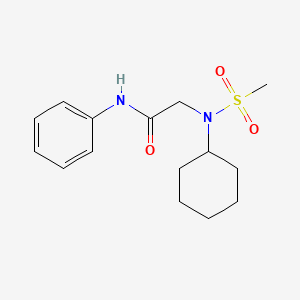

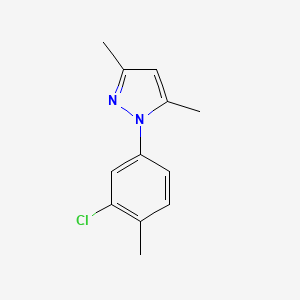

![2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide](/img/structure/B5842461.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
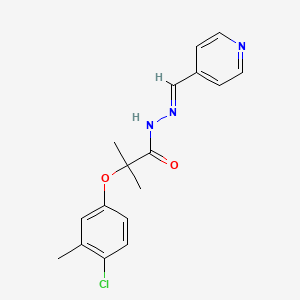
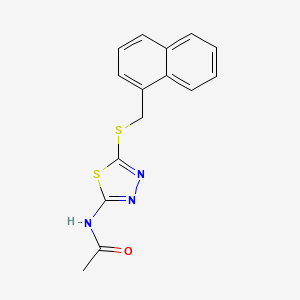
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
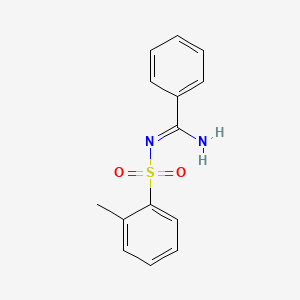
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
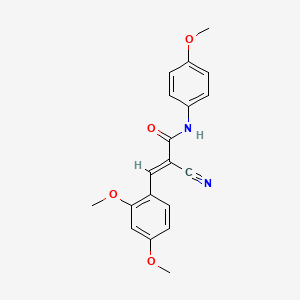
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
